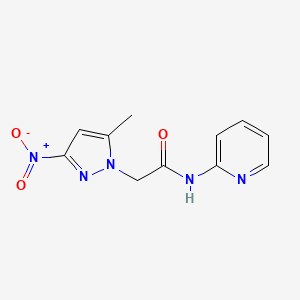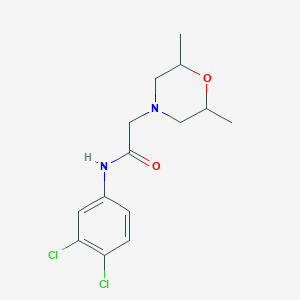
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and an acetamide group linked to a pyridine ring. Its unique structure makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 5-methyl-3-nitro-1H-pyrazole is formed by reacting hydrazine with 3-methyl-2,4-pentanedione in the presence of a nitrating agent.
Acetamide Formation: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Pyridine Substitution: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, where the acetamide derivative reacts with 2-bromopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(5-Methyl-3-amino-pyrazol-1-yl)-N-pyridin-2-yl-acetamide.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetic acid and corresponding amine.
Scientific Research Applications
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of key enzymes, leading to the suppression of inflammatory responses or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide: Similar structure but with a hydrazide group instead of an acetamide group.
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide is unique due to its combination of a pyrazole ring with a nitro group and a pyridine-linked acetamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-6-10(16(18)19)14-15(8)7-11(17)13-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHKIUGPXTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cyclobutyl-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)
![3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)
methanone](/img/structure/B5314412.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)
![(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
